1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid
Description
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The unique structure of this compound, featuring a pyrazole ring with a carboxylic acid group and a phenylpropylamino substituent, contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-oxo-2-(1-phenylpropylamino)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-13(11-6-4-3-5-7-11)17-14(19)10-18-9-12(8-16-18)15(20)21/h3-9,13H,2,10H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEVRFHDMIQVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes One common method involves the condensation of 1-phenylpropylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring
Synthetic Route:
Condensation Reaction: 1-phenylpropylamine reacts with ethyl acetoacetate under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Hydrolysis: The ester group is hydrolyzed to form the carboxylic acid.
Reaction Conditions:
Condensation: Typically carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide.
Cyclization: Can be achieved by heating the intermediate in the presence of a base such as sodium hydroxide.
Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Chemical Reactions Analysis
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution:
- The carboxylic acid group can undergo nucleophilic substitution reactions with reagents such as thionyl chloride to form acyl chlorides, which can further react with amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
- Oxidized derivatives, reduced alcohols, and substituted amides.
Scientific Research Applications
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel pyrazole-based compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
- Studied for its role in drug design and development.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors that mediate cellular signaling.
Pathways Involved:
- Inhibition of enzyme activity, leading to altered metabolic processes.
- Modulation of receptor signaling, affecting cellular responses.
Comparison with Similar Compounds
- 1H-pyrazole-4-carboxylic acid
- 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid
Uniqueness:
- The presence of the phenylpropylamino substituent distinguishes it from other pyrazole derivatives.
- Its specific chemical structure contributes to unique reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
